molecular formula C16H12BrN3O B6355524 (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone CAS No. 618091-10-4

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone

Cat. No. B6355524
CAS RN: 618091-10-4
M. Wt: 342.19 g/mol
InChI Key: MZSMYXDQQXFWEF-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone, otherwise known as PBPM, is a synthetic compound of phenyl pyrazole and bromophenyl methanes. PBPM is a versatile compound that has a wide range of applications in organic synthesis and scientific research. In

Scientific Research Applications

PBPM has a wide range of applications in scientific research, including drug discovery, enzyme inhibition, and protein-protein interactions. PBPM has been used to study the structure and function of proteins, and it has been used to identify novel drug targets. PBPM has also been used to study the pharmacokinetics of drugs, and it has been used to study the mechanism of action of various drugs.

Mechanism of Action

PBPM acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the target molecule, blocking its activity and preventing it from functioning. PBPM also binds to the allosteric sites of proteins, altering their structure and function.
Biochemical and Physiological Effects
PBPM has been shown to inhibit the activity of enzymes, proteins, and other biological molecules. It has also been shown to alter the structure and function of proteins, and it has been shown to affect the pharmacokinetics of drugs. PBPM has been used to study the mechanism of action of various drugs, and it has been used to identify novel drug targets.

Advantages and Limitations for Lab Experiments

The use of PBPM in laboratory experiments has several advantages. It is a highly stable compound, making it easy to handle and store. It has a wide range of applications in scientific research, making it a versatile tool for scientists. Additionally, PBPM has low toxicity and is relatively safe to use in laboratory experiments. However, there are some limitations to the use of PBPM in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, PBPM is expensive and can be difficult to obtain.

Future Directions

The potential applications of PBPM in scientific research are vast, and there are many possible future directions for its use. PBPM could be used to study the structure and function of proteins, and it could be used to identify novel drug targets. It could also be used to study the mechanism of action of various drugs, and to study the pharmacokinetics of drugs. Additionally, PBPM could be used to study protein-protein interactions, and to study the structure and function of enzymes. Finally, PBPM could be used to study the effects of drugs on the body, and to study the biochemical and physiological effects of drugs.

Synthesis Methods

PBPM is synthesized through a multi-step process that involves the reaction of 4-bromophenylmethane with 5-amino-1-phenyl-1H-pyrazol-4-ol. The reaction of the two compounds results in the formation of a bromo intermediate, which is then treated with sodium hydroxide to form the desired product. The overall reaction is shown below:
4-Bromophenylmethane + 5-amino-1-phenyl-1H-pyrazol-4-ol → Bromo intermediate + Sodium hydroxide → PBPM

properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMYXDQQXFWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399011
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-bromophenyl)methanone

CAS RN

618091-10-4
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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